Emoxypine

Description

Properties

IUPAC Name |

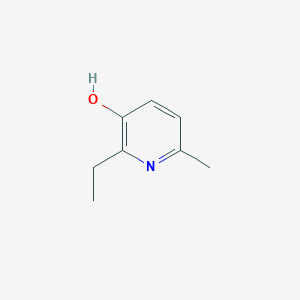

2-ethyl-6-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-3-7-8(10)5-4-6(2)9-7/h4-5,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGDYIGSCHWQCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=N1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13258-59-8 (mono-hydrochloride) | |

| Record name | Emoxipine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002364752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40178313 | |

| Record name | Emoxipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2364-75-2 | |

| Record name | Emoxipin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2364-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emoxipine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002364752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emoxipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-6-methylpyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMOXYPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V247P5H4E1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-ethyl-6-methyl-3-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-ethyl-6-methyl-3-hydroxypyridine, a compound of significant interest in the pharmaceutical industry. The document details the core chemical reactions, presents quantitative data from various reported methodologies, and offers detailed experimental protocols. Visual diagrams generated using Graphviz are included to clearly illustrate the synthesis process.

Core Synthesis Pathway

The most prevalent industrial and laboratory-scale synthesis of 2-ethyl-6-methyl-3-hydroxypyridine is based on the Ledicke rearrangement.[1] This pathway involves the reaction of an acylfuran, specifically 5-methyl-2-propionylfuran, with an aqueous solution of ammonia (B1221849). The reaction is typically conducted in an autoclave under elevated temperature and pressure in the presence of a catalyst.[1][2]

The overall reaction transforms the furan (B31954) ring into a pyridine (B92270) ring, resulting in the desired 3-hydroxypyridine (B118123) derivative. Subsequent purification steps are crucial to isolate the final product with high purity, suitable for pharmaceutical applications such as the production of Mexidol or Emoxypine.[1]

Visualization of the Core Synthesis Pathway

The following diagram illustrates the primary synthesis route from 5-methyl-2-propionylfuran to 2-ethyl-6-methyl-3-hydroxypyridine.

Caption: General synthesis pathway of 2-ethyl-6-methyl-3-hydroxypyridine.

Quantitative Data Summary

The efficiency of the synthesis is highly dependent on the catalyst, reaction conditions, and subsequent purification methods. The following table summarizes quantitative data from various reported synthesis protocols.

| Starting Material | Catalyst | Temperature (°C) | Pressure (atm) | Reaction Time | Conversion (%) | Yield (%) | Reference |

| 5-methyl-2-propionylfuran | Ammonium (B1175870) salts | 150-200 | 25-50 kgf/cm² | 100-120 min | - | - | [1] |

| 5-methyl-2-propionylfuran | Ammonium phosphate (B84403) and p-toluenesulfonic acid | - | - | - | 94.8 | 91.62 | [2] |

| 5-methyl-2-propionylfuran | Ammonia and alkylsulfonate | 170-210 | 28-38 | - | 89.07 | 77.61 | [2] |

| 5-methyl-2-propionylfuran | Ammonium chloride and triethyl benzyl (B1604629) ammonium resin | 170 | 3.0 Mpa | 10h | - | 74 | [3] |

| 5-methyl-2-propionylfuran | Ammonium chloride and tributyl benzyl ammonium resin | 170 | 3.0 Mpa | 10h | - | 73 | [3] |

| 5-methyl-2-propionylfuran | Ammonium chloride | 150 | - | 16h | - | 44.5 | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the synthesis of 2-ethyl-6-methyl-3-hydroxypyridine.

Protocol 1: Synthesis using Ammonium Salts as Catalyst [1]

-

Reaction: 5-methyl-2-propionylfuran is reacted with a 5-25% aqueous solution of ammonia in an autoclave. The reaction is carried out in the presence of ammonium salts as a catalyst at a temperature of 150-200 °C and a pressure of 25-50 kgf/cm².

-

Isolation of Technical Product: After holding for 100-120 minutes, the reaction mass is cooled to no more than 75 °C and then further cooled to 5-10 °C. The precipitated technical 2-ethyl-6-methyl-3-hydroxypyridine is filtered off.

-

Washing: The filtered product is washed with chilled methylene (B1212753) chloride and squeezed to obtain a wet sediment.

Protocol 2: Purification of Technical 2-ethyl-6-methyl-3-hydroxypyridine [1]

-

Acidification: A suspension of the technical product in water is treated with 36% hydrochloric acid with stirring until the precipitate completely dissolves, achieving a pH of 2.5-3.0.

-

Decolorization: Activated carbon and sodium dithionite (B78146) are added to the solution, which is then stirred for 30 minutes and filtered.

-

Salting Out: The filtered solution is heated to 40-45 °C, and sodium chloride is added with stirring until completely dissolved. The solution is then filtered to remove mechanical impurities.

-

Crystallization: The solution is cooled to 30 °C, seeded with 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride crystals, and cooling is continued with stirring to 5-10 °C.

-

Isolation of Hydrochloride Salt: The precipitated hydrochloride salt is kept under occasional stirring for 3-4 hours, then filtered, washed with a 25% sodium chloride solution, followed by washing with chilled isopropyl alcohol.

-

Drying: The final product is dried under vacuum.

Protocol 3: Synthesis using a Co-catalyst System [2]

-

Reaction: 5-methyl-2-propionylfuran is reacted with aqueous ammonia in the presence of disubstituted ammonium phosphate as a catalyst and p-toluenesulfonic acid as a co-catalyst.

-

Isolation: After the reaction, the hot reaction mass is filtered to remove the catalyst.

-

Crystallization: The filtrate is cooled to between -5 and -10 °C to crystallize the product.

-

Washing and Collection: The product is filtered off and washed with chilled acetone.

Alternative Synthesis Routes

While the reaction of 5-methyl-2-propionylfuran with ammonia is the most common, other methods for synthesizing 2-ethyl-6-methyl-3-hydroxypyridine have been reported. These include:

-

The reaction of 2,6-lutidine with ethyl vinyl ether in the presence of p-toluenesulfonic acid, followed by hydrogenation.[4]

-

The reaction of 2,6-lutidine with ethylene (B1197577) oxide in the presence of sulfuric acid, followed by dehydration.[4]

These alternative routes may offer advantages in specific laboratory settings but are less common on an industrial scale.

Conclusion

The synthesis of 2-ethyl-6-methyl-3-hydroxypyridine is a well-established process, with the reaction of 5-methyl-2-propionylfuran and ammonia being the most commercially viable method. The yield and purity of the final product are highly sensitive to the choice of catalyst, reaction conditions, and the effectiveness of the purification protocol. For drug development professionals, careful optimization of these parameters is critical to ensure a high-quality active pharmaceutical ingredient. Further research into novel catalytic systems could lead to more efficient and environmentally friendly synthesis pathways.

References

- 1. RU2395498C1 - Method of producing 2-ethyl-6-methyl-3-hydroxypyridine - Google Patents [patents.google.com]

- 2. RU2296123C1 - Method for preparing derivatives of 3-hydroxypyridine - Google Patents [patents.google.com]

- 3. CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine - Google Patents [patents.google.com]

- 4. sincerechemical.com [sincerechemical.com]

Emoxypine as a Pyridoxine (Vitamin B6) Analogue: A Technical Guide

Abstract

Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine) is a synthetic compound structurally analogous to pyridoxine (B80251) (a vitamer of Vitamin B6).[1][2][3] Despite this structural resemblance, their biochemical roles and mechanisms of action diverge significantly. Pyridoxine is an essential nutrient, a precursor to the vital coenzyme pyridoxal (B1214274) 5'-phosphate (PLP), which is indispensable for a vast array of metabolic processes.[4][5][6] In contrast, this compound functions primarily as a direct antioxidant and membrane-protective agent.[1][7][8] This technical guide provides an in-depth analysis of this compound, comparing its chemical properties, mechanism of action, pharmacokinetics, and therapeutic applications to its natural analogue, pyridoxine, for an audience of researchers and drug development professionals.

Structural and Chemical Comparison

This compound and pyridoxine share a common 3-hydroxypyridine (B118123) core structure, which is the basis for their classification as analogues.[9][10][11] However, the substitutions on the pyridine (B92270) ring are different, leading to distinct chemical properties and biological activities. This compound features an ethyl group at the 2-position and a methyl group at the 6-position, whereas pyridoxine has hydroxymethyl groups at positions 4 and 5, and a methyl group at position 2.

| Property | This compound | Pyridoxine (Vitamin B6) |

| IUPAC Name | 2-Ethyl-6-methyl-3-hydroxypyridine | 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol |

| Molecular Formula | C₈H₁₁NO | C₈H₁₁NO₃ |

| Molar Mass | 137.18 g·mol⁻¹ | 169.18 g·mol⁻¹ |

| CAS Number | 2364-75-2 | 65-23-6 |

| Key Structural Difference | Ethyl group at C2, no substituents at C4, C5 | Hydroxymethyl groups at C4 and C5 |

Mechanism of Action: Antioxidant vs. Coenzyme

The primary functional distinction between this compound and pyridoxine lies in their mechanism of action. This compound exerts direct pharmacological effects, whereas pyridoxine's activity is mediated through its conversion to the active coenzyme, PLP.

This compound: A Direct Antioxidant and Membranotropic Agent

This compound's therapeutic effects are largely attributed to its potent antioxidant and membrane-protective properties.[1][7][9] It is not a precursor for coenzyme synthesis but acts directly to mitigate oxidative stress and stabilize cellular membranes.

Key Mechanisms:

-

Inhibition of Free Radical Oxidation: this compound directly inhibits the oxidation of biomembrane lipids and scavenges free radicals.[1][7][8]

-

Enzyme Activity Modulation: It increases the activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase.[1][9][12] Conversely, it can inhibit pro-oxidative enzymes like cyclooxygenase and lipoxygenase.[1]

-

Membrane Stabilization: this compound stabilizes the structure of cell membranes, including those of erythrocytes and platelets, by influencing the lipid bilayer and modulating the activity of membrane-bound enzymes like acetylcholinesterase and adenylate cyclase.[1][9]

-

Receptor Complex Modulation: It can modulate the receptor complexes of the brain, including benzodiazepine, GABA, and acetylcholine (B1216132) receptors, by increasing their binding affinity.[1]

-

Neuromodulation: this compound has been shown to increase the dopamine (B1211576) content in the brain.[1][7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. About: this compound [dbpedia.org]

- 3. This compound (like B6)? - Rapamycin Longevity News [rapamycin.news]

- 4. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 6. droracle.ai [droracle.ai]

- 7. predatornutrition.com [predatornutrition.com]

- 8. researchgate.net [researchgate.net]

- 9. Promising effects of this compound and its succinate derivative in the management of various diseases-with insights on recent patent applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Promising effects of this compound and its succinate derivative in the management of various diseases-with insights on recent patent applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [A modern concept of antihypoxic and antioxidant effects of mexidol] - PubMed [pubmed.ncbi.nlm.nih.gov]

Emoxypine's Free Radical Scavenging Prowess: A Technical Guide

For Immediate Release

This whitepaper provides a comprehensive technical overview of the free radical scavenging mechanisms of Emoxypine (also known as Mexidol or 2-ethyl-6-methyl-3-hydroxypyridine). Designed for researchers, scientists, and professionals in drug development, this document delves into the core antioxidant activities of this compound, supported by available data and detailed experimental methodologies.

Executive Summary

This compound, a synthetic antioxidant with a 3-hydroxypyridine (B118123) structure, exhibits significant potential in mitigating oxidative stress.[1][2] Its primary mechanism of action revolves around the direct scavenging of a variety of reactive oxygen species (ROS), inhibition of lipid peroxidation, and chelation of pro-oxidant metal ions.[1][2][3] Furthermore, this compound has been shown to enhance the activity of endogenous antioxidant enzymes, providing a multi-faceted defense against free radical damage. While specific quantitative data on its scavenging activity across all standard assays is not extensively reported in publicly available literature, comparative studies and research on analogous compounds provide valuable insights into its efficacy.

Core Mechanisms of Free Radical Scavenging

This compound's antioxidant activity is attributed to its unique chemical structure, which facilitates several scavenging mechanisms.

Direct Radical Scavenging

The hydroxyl group on the pyridine (B92270) ring is the primary site of action for neutralizing free radicals. This compound can donate a hydrogen atom to quench reactive species, thereby stabilizing them and terminating damaging chain reactions. This activity has been demonstrated against various ROS.[3]

Inhibition of Lipid Peroxidation

This compound is a potent inhibitor of lipid peroxidation, a critical process in cellular damage where free radicals attack lipids in cell membranes.[2][4] By interrupting the lipid peroxidation chain reaction, this compound helps maintain the integrity and fluidity of cell membranes.

Metal Ion Chelation

This compound has been shown to chelate iron ions (Fe²⁺), which are known to catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction.[1][3] By binding to these metal ions, this compound prevents them from participating in oxidative reactions.

Enhancement of Endogenous Antioxidant Systems

In addition to its direct scavenging activities, this compound has been reported to increase the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase.[2][5] This dual action of direct scavenging and bolstering the body's natural antioxidant defenses makes this compound a robust antioxidant agent.

Quantitative Antioxidant Activity

While specific IC50 values for this compound in common antioxidant assays are not widely published, data from comparative studies and research on structurally similar 3-hydroxypyridine derivatives provide an indication of its potential activity.

| Antioxidant Assay | Test Compound(s) | IC50 Value (mM) | Reference Compound | IC50 Value (mM) | Source |

| DPPH Radical Scavenging | 3-hydroxypyridine-4-one derivatives (HP3, HP4) | ~0.05 - 0.1 | Kojic Acid | > 2 | [3] |

| Qualitative Ranking | |||||

| Assay | Compound Ranking (Highest to Lowest Activity) | Source | |||

| Chemiluminescence (various models) | Mexidol > Emoxipine > Proxipin | [3] |

Note: The IC50 values for 3-hydroxypyridine-4-one derivatives are provided as an estimate of the potential activity of 3-hydroxypyridine compounds. The qualitative ranking is based on a direct comparative study.

Experimental Protocols and Methodologies

This section details the experimental protocols for key assays used to evaluate the free radical scavenging activity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol (B145695). Store in a dark, airtight container.

-

Prepare a series of concentrations of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid, Trolox) in the same solvent.

-

-

Assay Procedure:

-

In a microplate well or cuvette, add a specific volume of the test compound or standard solution.

-

Add an equal volume of the DPPH working solution to initiate the reaction.

-

For the blank, use the solvent instead of the test compound.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula:

where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

-

DPPH Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants and measures the scavenging of the pre-generated ABTS radical cation (ABTS•+).

Principle: The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically at approximately 734 nm.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Before use, dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of concentrations of the test compound (this compound) and a standard antioxidant (e.g., Trolox).

-

-

Assay Procedure:

-

Add a small volume of the test compound or standard solution to a microplate well or cuvette.

-

Add a larger volume of the diluted ABTS•+ solution.

-

-

Measurement:

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of scavenging activity is calculated similarly to the DPPH assay.

-

The IC50 value is determined from the dose-response curve.

-

ABTS Assay Workflow

Superoxide Radical (O₂•⁻) Scavenging Assay

This assay evaluates the ability of an antioxidant to scavenge superoxide radicals, which are generated in situ.

Principle: A common method involves the phenazine (B1670421) methosulfate-NADH (PMS-NADH) system to generate superoxide radicals, which then reduce nitroblue tetrazolium (NBT) to a purple formazan (B1609692) product. The inhibition of this reduction by an antioxidant is measured spectrophotometrically at approximately 560 nm.[6][7]

Detailed Protocol:

-

Reagent Preparation:

-

Prepare solutions of NADH, NBT, and PMS in a suitable buffer (e.g., Tris-HCl or phosphate (B84403) buffer).

-

Prepare various concentrations of the test compound (this compound) and a standard.

-

-

Assay Procedure:

-

In a reaction vessel, mix the NADH solution, NBT solution, and the test compound/standard.

-

Initiate the reaction by adding the PMS solution.

-

Incubate at room temperature for a specific time (e.g., 5 minutes).

-

-

Measurement:

-

Measure the absorbance of the formazan product at 560 nm.

-

-

Calculation:

-

The percentage of superoxide radical scavenging is calculated based on the reduction in formazan formation in the presence of the antioxidant.

-

The IC50 value is determined from the resulting data.

-

Superoxide Radical Scavenging Principle

Signaling Pathways and Logical Relationships

This compound's free radical scavenging activity is a key component of its broader neuroprotective and cellular protective effects. The following diagram illustrates the central role of radical scavenging in mitigating cellular damage.

This compound's Role in Cellular Protection

Conclusion

This compound demonstrates a robust and multi-faceted mechanism for scavenging free radicals and mitigating oxidative stress. Its ability to directly neutralize reactive oxygen species, inhibit lipid peroxidation, chelate pro-oxidant metals, and enhance the body's own antioxidant defenses positions it as a significant compound in the development of therapies for conditions associated with oxidative damage. While further research is needed to quantify its scavenging activity with greater precision across a range of standardized assays, the existing evidence strongly supports its potent antioxidant properties. This technical guide provides a foundational understanding of this compound's free radical scavenging capabilities and the experimental frameworks for its evaluation.

References

- 1. A Comparative DFT Study on the Antioxidant Activity of Some Novel 3-Hydroxypyridine-4-One Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Promising effects of this compound and its succinate derivative in the management of various diseases-with insights on recent patent applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. thaiscience.info [thaiscience.info]

- 7. researchgate.net [researchgate.net]

The Neuroprotective Effects of Emoxypine on Neuronal Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine) and its succinate (B1194679) salt are synthetic compounds with a structural similarity to pyridoxine (B80251) (Vitamin B6).[1][2] Widely recognized for its antioxidant properties, this compound has demonstrated a spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, and anxiolytic effects.[1][3] Its ability to cross the blood-brain barrier makes it a promising candidate for the therapeutic intervention in a variety of neurological and neurodegenerative disorders.[2] This technical guide provides a comprehensive overview of the neuroprotective effects of this compound on neuronal cells, with a focus on quantitative data from preclinical studies, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Core Neuroprotective Mechanisms

This compound's neuroprotective effects are primarily attributed to its potent antioxidant and membrane-stabilizing properties. It effectively inhibits the generation of reactive oxygen species (ROS) and lipid peroxidation, key contributors to neuronal damage in pathological conditions.[1][2] Furthermore, this compound has been shown to modulate the activity of membrane-bound enzymes and receptor complexes, and to increase the content of dopamine (B1211576) in the brain, contributing to its neuroprotective and cognitive-enhancing effects.[1]

Quantitative Analysis of Neuroprotective Effects

In Vivo Neuroprotective Effects of this compound Succinate in a Zebrafish Model

A study investigating the effects of this compound succinate in a zebrafish model of iron overload-induced neurodegeneration demonstrated significant dose-dependent improvements in various behavioral and molecular parameters.[4]

Table 1: Effects of this compound Succinate on Oxidative Stress Markers and Acetylcholinesterase Activity in Zebrafish Brain [4]

| Parameter | Control | Iron Overload | Iron Overload + this compound (4 mg/L) | Iron Overload + this compound (8 mg/L) | Iron Overload + this compound (12 mg/L) |

| Malondialdehyde (MDA) | Normal | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| Superoxide Dismutase (SOD) | Normal | Decreased | Significantly Increased | Significantly Increased | Significantly Increased |

| Catalase (CAT) | Normal | Decreased | Significantly Increased | Significantly Increased | Significantly Increased |

| Glutathione (GSH) | Normal | Decreased | Significantly Increased | Significantly Increased | Significantly Increased |

| Acetylcholinesterase (AChE) Activity | Normal | Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

Data presented in this table is a qualitative summary based on the reported significant reductions and increases in the study.[4] Specific numerical values were not provided in the abstract.

Table 2: Effects of this compound Succinate on Key Signaling Proteins in Zebrafish Brain [4]

| Protein | Control | Iron Overload | Iron Overload + this compound (4 mg/L) | Iron Overload + this compound (8 mg/L) | Iron Overload + this compound (12 mg/L) |

| CDK-5 | Normal | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| GSK-3β | Normal | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| NLRP3 | Normal | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| IL-1β | Normal | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| TNF-α | Normal | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |

This table summarizes the reported significant reductions in the expression of these proteins following this compound treatment.[4] Precise quantitative data was not available in the abstract.

Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways implicated in neuroinflammation and neuronal apoptosis.

CDK5/GSK3-β Signaling Pathway

The Cyclin-Dependent Kinase 5 (CDK5)/Glycogen Synthase Kinase 3 Beta (GSK3-β) pathway is critically involved in neuronal development, synaptic plasticity, and apoptosis. Aberrant activation of this pathway is linked to neurodegenerative diseases. This compound has been shown to downregulate the expression of both CDK5 and GSK3-β, suggesting a potential mechanism for its neuroprotective effects.[4]

NLRP3 Inflammasome Pathway

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a key component of the innate immune system that, upon activation, triggers the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), leading to neuroinflammation. This compound has been demonstrated to suppress the activation of the NLRP3 inflammasome, thereby reducing the production of these inflammatory mediators.[4]

Experimental Protocols

Detailed experimental protocols for in vitro studies specifically investigating this compound's neuroprotective effects are not extensively documented in readily available scientific literature. However, based on standard methodologies for assessing neuroprotection, the following protocols can be adapted for the evaluation of this compound.

In Vitro Neuroprotection Assay using SH-SY5Y or PC12 Cells

This protocol outlines a general workflow for assessing the neuroprotective effects of this compound against a neurotoxic insult, such as hydrogen peroxide (H₂O₂)-induced oxidative stress or glutamate-induced excitotoxicity.

References

- 1. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Promising effects of this compound and its succinate derivative in the management of various diseases-with insights on recent patent applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NOX2/NLRP3-Inflammasome-Dependent Microglia Activation Promotes As(III)-Induced Learning and Memory Impairments in Developmental Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

Cardioprotective Benefits of Emoxypine in Ischemia Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myocardial ischemia and the subsequent reperfusion injury represent a significant challenge in cardiovascular medicine, characterized by a cascade of detrimental events including oxidative stress, mitochondrial dysfunction, and cellular necrosis. Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine) and its succinate (B1194679) salt, Mexidol, have emerged as potent synthetic antioxidants with significant cardioprotective potential. This document provides a comprehensive technical overview of the efficacy of this compound in preclinical ischemia models. It details the underlying mechanisms of action, summarizes key quantitative outcomes from animal studies, outlines common experimental protocols, and visualizes the critical signaling pathways involved. The evidence presented underscores this compound's role as a membrane protector, a modulator of mitochondrial respiration, and an inhibitor of free-radical oxidation, highlighting its promise in the development of novel cardioprotective therapies.

Mechanism of Action

This compound exerts its cardioprotective effects through a multi-faceted mechanism primarily centered on its potent antioxidant and membrane-stabilizing properties. In the context of myocardial ischemia-reperfusion (I/R) injury, its actions are critical in mitigating the cellular damage induced by oxygen deprivation and subsequent reoxygenation.

-

Inhibition of Free-Radical Oxidation: this compound directly scavenges free radicals and inhibits the lipid peroxidation of biomembranes. This action is crucial for preserving the integrity of cellular and mitochondrial membranes during the oxidative burst that accompanies reperfusion.[1][2]

-

Modulation of Mitochondrial Function: The succinate component in this compound's salt form can act as an energy-rich substrate, which is oxidized by succinate dehydrogenase (Complex II) in the mitochondria.[3] Under hypoxic conditions, this process can counteract the reduction of Complex I activity, thereby helping to maintain ATP synthesis and mitochondrial integrity.[3] It helps to increase the coupling of oxidative phosphorylation and mitochondrial respiration.[3]

-

Enzyme and Receptor Modulation: this compound can modulate the activity of various membrane-bound enzymes and receptor complexes, including benzodiazepine, GABA, and acetylcholine (B1216132) receptors, by increasing their binding ability.[1] It also increases the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD).[1][4]

-

Anti-inflammatory and Anti-aggregant Effects: The compound inhibits the synthesis of pro-inflammatory leukotrienes and increases the prostacyclin/thromboxane A2 ratio, which contributes to an anti-thrombotic effect.[1] It has been shown to suppress platelet aggregation at therapeutic concentrations.[3]

Quantitative Data from Preclinical Ischemia Models

The cardioprotective efficacy of this compound has been quantified in several animal models of myocardial ischemia. The data consistently demonstrate a reduction in infarct size and an improvement in cardiac biomarkers.

Table 1: Effect of this compound on Infarct Size and Cardiac Biomarkers

| Animal Model | Ischemia/Reperfusion Protocol | This compound Dosage | Key Quantitative Finding | Citation |

|---|---|---|---|---|

| Anesthetized Dogs | 180-min coronary artery occlusion followed by reperfusion | 10 mg/kg (IV) | Resulted in infarct size limitation and reduction in plasma Creatine (B1669601) Kinase (CK) activity. | [5] |

| Anesthetized Dogs | 180-min coronary artery occlusion followed by reperfusion | 40 mg/kg (IV) | Attenuated the protective effect on infarct size; CK activity was higher than control. |[5] |

Table 2: Effect of this compound on Oxidative Stress Parameters

| Patient/Animal Model | Condition | This compound Dosage | Key Quantitative Finding | Citation |

|---|---|---|---|---|

| Patients with Chronic Cardiac Insufficiency | Combined therapy with nitrates and corinfar | 40 mg daily | Reduced concentration of primary and secondary lipid peroxidation products to control levels. | [6] |

| Patients with Postinfarct Cardiosclerosis | Combined therapy | Not specified | Produced a normalizing effect on oxidative stress. |[7] |

Note: The dose-dependent effect observed in dogs suggests an optimal therapeutic window for this compound's cardioprotective benefits.[5]

Experimental Protocols

A standardized experimental protocol is crucial for evaluating the cardioprotective effects of compounds like this compound. The left anterior descending (LAD) coronary artery ligation model in rats is a widely accepted and utilized method.[8][9]

Representative Protocol: Myocardial Ischemia/Reperfusion in Rats

-

Animal Model: Male Sprague Dawley or Wistar rats (250-300g) are commonly used.

-

Anesthesia: Anesthesia is induced and maintained to ensure the absence of pain and distress. Common protocols include:

-

Intraperitoneal injection of a ketamine (50–100 mg/kg) and xylazine (B1663881) (5–10 mg/kg) combination.[8][9]

-

Inhalation of isoflurane (B1672236) (e.g., 5% for induction, 2.5% for maintenance).[9]

-

-

Surgical Procedure (Thoracotomy and LAD Ligation):

-

The anesthetized rat is intubated and connected to a rodent ventilator.

-

A left thoracotomy is performed, typically at the third or fourth intercostal space, to expose the heart.[10]

-

The pericardium is opened, and the LAD artery is identified.

-

A suture (e.g., 6-0 silk) is passed underneath the LAD artery.

-

For an ischemia-reperfusion model, the suture is tightened using a snare to occlude the artery for a defined period (e.g., 30-45 minutes). Successful occlusion is confirmed by the visible blanching of the myocardial tissue.

-

After the ischemic period, the snare is released to allow for reperfusion (e.g., 2 hours to 24 hours).[10]

-

-

Drug Administration:

-

This compound Group: this compound is administered, typically intravenously or intraperitoneally, at a predetermined time point (e.g., just before reperfusion or during the ischemic period).

-

Control Group: A vehicle (e.g., saline) is administered following the same protocol as the treatment group.

-

Sham Group: Animals undergo the entire surgical procedure, including the placement of the suture, but the LAD is not occluded.[10]

-

-

Outcome Assessment:

-

Infarct Size Measurement: At the end of the reperfusion period, the heart is excised. The coronary artery is re-occluded, and a dye (e.g., Evans blue) is perfused to delineate the area at risk (AAR). The heart is then sliced and stained with triphenyltetrazolium (B181601) chloride (TTC), which stains viable myocardium red, leaving the infarcted tissue pale. The infarct size is expressed as a percentage of the AAR.

-

Biochemical Analysis: Blood samples are collected to measure cardiac injury markers such as Creatine Kinase (CK) and Troponin.

-

Histology & Molecular Analysis: Myocardial tissue is collected for histological examination and analysis of oxidative stress markers, inflammatory cytokines, and key signaling proteins.

-

Core Signaling Pathways

Ischemia-reperfusion injury is intrinsically linked to mitochondrial dysfunction. During ischemia, the accumulation of succinate primes the mitochondria for a burst of reactive oxygen species (ROS) upon reoxygenation via reverse electron transport (RET) at Complex I.[11] this compound's cardioprotective effects are directly tied to its ability to mitigate these detrimental mitochondrial events.

The succinate-containing derivatives of 3-hydroxypyridine, like this compound succinate, are considered energotropic, providing an energy-rich substrate.[3] The succinate component can be oxidized by succinate dehydrogenase (MEC II), a process that counteracts the reduction of mitochondrial enzyme complex I (MEC I) during hypoxia, thereby helping to maintain ATP synthesis and reduce the substrate pressure that leads to ROS generation.[3] By inhibiting the generation of free radicals and boosting the activity of endogenous antioxidant systems, this compound helps preserve mitochondrial function and prevent the opening of the mitochondrial permeability transition pore (mPTP), a key event leading to cell death.[3][11][12]

Conclusion and Future Directions

The available preclinical data strongly support the cardioprotective benefits of this compound in ischemia models. Its primary mechanisms—antioxidant activity, mitochondrial support, and membrane stabilization—directly counter the core drivers of ischemia-reperfusion injury. The quantitative evidence, though limited in scope, consistently points towards a reduction in myocardial damage.

For drug development professionals, this compound represents a compelling candidate for further investigation. Future research should focus on:

-

Dose-Optimization Studies: Elucidating the optimal therapeutic window to maximize efficacy and avoid the paradoxical effects seen at higher doses.[5]

-

Chronic Ischemia Models: Evaluating its effectiveness in models of chronic heart failure and ischemic cardiomyopathy.

-

Combination Therapies: Assessing synergistic effects when combined with current standard-of-care treatments for myocardial infarction.

By leveraging detailed experimental protocols and a deeper understanding of its molecular pathways, the full therapeutic potential of this compound can be explored for clinical translation in the fight against ischemic heart disease.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Promising effects of this compound and its succinate derivative in the management of various diseases-with insights on recent patent applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Emoxipin in reperfusion of ischemic myocardium in dogs: effects on infarct size and plasma creatine kinase activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [The significance of the antioxidant properties of emoxipin in the combined treatment of patients with chronic heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Efficacy of this compound in combined therapy for elderly patients with postinfarct cardiosclerosis and heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The establishment of rat model in myocardial ischemia with psychological stress - Wang - Annals of Translational Medicine [atm.amegroups.org]

- 11. Mitochondrial Damage in Myocardial Ischemia/Reperfusion Injury and Application of Natural Plant Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Emoxypine's Modulation of GABAergic and Glutamatergic Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine), and its succinate (B1194679) salt known as Mexidol, is a compound with a well-documented profile as an antioxidant and membrane-protective agent.[1][2] Beyond these primary functions, emerging evidence indicates that this compound also exerts significant modulatory effects on the central nervous system's primary inhibitory and excitatory neurotransmitter systems: the GABAergic and glutamatergic systems, respectively. This technical guide provides an in-depth analysis of these effects, consolidating available quantitative data, detailing relevant experimental methodologies, and visualizing the underlying neurochemical pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction

The delicate balance between GABAergic inhibition and glutamatergic excitation is fundamental to maintaining neuronal homeostasis and cognitive function. Dysregulation of this balance is implicated in a wide range of neurological and psychiatric disorders. This compound, with its neuroprotective properties, has been investigated for its potential to restore this equilibrium. This document synthesizes the current understanding of this compound's interaction with GABA and glutamate (B1630785) receptors and associated signaling pathways.

Modulation of the Glutamatergic System

This compound has been shown to attenuate glutamatergic neurotransmission, primarily through the inhibition of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic plasticity and excitotoxicity.

Quantitative Data: Inhibition of Excitatory Postsynaptic Currents

Electrophysiological studies have provided direct quantitative evidence of this compound's inhibitory effect on glutamatergic activity. The following table summarizes the key findings from a pivotal study by Motin et al. (2012).

| Parameter Measured | Brain Region | This compound (Mexidol) Concentration | % Depression of EPSC (Mean ± SD) | Reference |

| Excitatory Postsynaptic Current (EPSC) | Medial Vestibular Nucleus | 5 mM | 96 ± 2% | [3] |

| Excitatory Postsynaptic Current (EPSC) | Hippocampal CA1 Pyramidal Neurons | 2.5 - 5 mM | 94 ± 3% | [3] |

Experimental Protocol: Whole-Cell Patch-Clamp Recording in Brain Slices

The following is a representative protocol for measuring NMDA receptor-mediated currents in brain slices, a technique central to obtaining the data presented above.

Objective: To measure the effect of this compound on excitatory postsynaptic currents (EPSCs) mediated by NMDA receptors in specific neuronal populations.

Materials:

-

Animal model (e.g., young male albino rats)

-

Slicing solution (e.g., ice-cold, oxygenated artificial cerebrospinal fluid - ACSF)

-

Recording ACSF (oxygenated)

-

Internal pipette solution (e.g., cesium-based solution to block potassium channels)

-

This compound succinate (Mexidol)

-

NMDA receptor antagonist (e.g., MK-801)

-

AMPA receptor antagonist (e.g., CNQX)

-

Vibratome or tissue slicer

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipettes

Procedure:

-

Brain Slice Preparation:

-

Anesthetize and decapitate the animal in accordance with ethical guidelines.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution.

-

Mount the desired brain region (e.g., hippocampus, medulla oblongata) onto the vibratome stage.

-

Cut coronal or sagittal slices (e.g., 300-400 µm thickness).

-

Transfer slices to a holding chamber with oxygenated ACSF and allow them to recover for at least one hour at room temperature.

-

-

Recording:

-

Transfer a single slice to the recording chamber on the microscope stage and perfuse with oxygenated recording ACSF.

-

Identify the target neurons (e.g., CA1 pyramidal neurons) using differential interference contrast (DIC) microscopy.

-

Pull a patch pipette with a resistance of 3-7 MΩ and fill it with the internal solution.

-

Approach a target neuron with the pipette and establish a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the neuron at a holding potential of -70 mV to record AMPA receptor-mediated currents and at +40 mV to record NMDA receptor-mediated currents (to relieve the magnesium block).

-

Stimulate afferent fibers (e.g., Schaffer collaterals for CA1 neurons) with a bipolar electrode to evoke synaptic responses.

-

Record baseline EPSCs.

-

Bath-apply this compound at the desired concentration (e.g., 2.5-5 mM) and record the changes in EPSC amplitude.

-

To confirm the involvement of NMDA receptors, co-apply an NMDA receptor antagonist like MK-801 and observe the reduction in the this compound-induced depression of the EPSC. An AMPA receptor antagonist like CNQX can be used as a control.[3]

-

-

Analysis:

-

Measure the peak amplitude of the evoked EPSCs before and after this compound application.

-

Calculate the percentage of depression of the EPSC amplitude.

-

Perform statistical analysis to determine the significance of the observed effects.

-

Signaling Pathway: this compound's Attenuation of Glutamatergic Neurotransmission

References

An In-Depth Technical Guide: The Antihypoxic Effects of Emoxypine on Tissue Oxygen Utilization

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Hypoxia, a condition of inadequate oxygen supply at the tissue level, disrupts cellular energy metabolism and can lead to irreversible cell damage and organ failure. Emoxypine, particularly in its succinate (B1194679) salt form (Mexidol), is a synthetic compound demonstrating significant antihypoxic and antioxidant properties.[1][2] This technical guide provides a detailed examination of the core mechanisms by which this compound improves tissue oxygen utilization, focusing on its dual-action pharmacological profile. The 3-hydroxypyridine (B118123) moiety confers potent antioxidant and membrane-protective effects, while the succinate component directly participates in mitochondrial energy metabolism to counteract hypoxic stress.[3][4] This document synthesizes quantitative data from preclinical studies, details key experimental methodologies for evaluating antihypoxic agents, and visualizes the critical signaling pathways involved.

The Cellular Challenge of Hypoxia

Under normal aerobic conditions, cells efficiently produce adenosine (B11128) triphosphate (ATP) through glycolysis and, predominantly, mitochondrial oxidative phosphorylation. The mitochondrial electron transport chain (ETC) utilizes oxygen as the final electron acceptor. Hypoxia disrupts this process profoundly:

-

ETC Inhibition: Reduced oxygen availability inhibits ETC Complex IV, leading to a backup of electrons, a decrease in the proton gradient, and a subsequent reduction in ATP synthesis. This also leads to the inhibition of upstream components like Complex I.

-

Metabolic Shift: Cells are forced to rely on anaerobic glycolysis for ATP production, a far less efficient process that results in the accumulation of lactic acid and a decrease in intracellular pH.[5]

-

Oxidative Stress: The dysfunctional ETC becomes a major source of reactive oxygen species (ROS), which cause significant damage to lipids, proteins, and nucleic acids, exacerbating cellular injury.[6]

-

HIF-1α Stabilization: In response to low oxygen, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized. It translocates to the nucleus and promotes the expression of genes involved in angiogenesis, erythropoiesis, and glycolysis, representing the cell's long-term adaptive response to hypoxia.[7][8]

This compound's Dual-Action Mechanism

This compound succinate is uniquely positioned to counteract hypoxia through a two-pronged approach stemming from its chemical structure: a 3-hydroxypyridine base and a succinate salt.[3]

-

3-Hydroxypyridine (Antioxidant): This component is a powerful antioxidant. It directly scavenges free radicals, inhibits lipid peroxidation, and chelates metal ions like Fe2+ and Cu(II), which can catalyze the formation of ROS.[6][9] This action protects the integrity of cellular and mitochondrial membranes, preserving the function of membrane-bound enzymes and receptors.[10]

-

Succinate (Metabolic Substrate): The succinate moiety serves as a direct substrate for the Krebs cycle and the ETC. This is the cornerstone of this compound's antihypoxic effect on tissue oxygen utilization.[3]

Core Mechanism: Enhancing Mitochondrial Respiration via the Succinate Oxidase Pathway

The primary antihypoxic action of this compound succinate is its ability to maintain mitochondrial function when the conventional pathway is impaired.

Under hypoxic conditions, the activity of NADH-dependent dehydrogenases and ETC Complex I is reduced. This compound delivers exogenous succinate, which is oxidized by Succinate Dehydrogenase (SDH), also known as ETC Complex II. This process bypasses Complex I, donating electrons directly to ubiquinone (Coenzyme Q) and allowing the ETC to continue functioning downstream (Complexes III and IV), thereby maintaining the proton gradient required for ATP synthesis.[1] This activation of the "succinate oxidase pathway" increases the coupling of oxidative phosphorylation and mitochondrial respiration, preserving cellular energy production even under low-oxygen stress.[1]

Caption: this compound's dual action in hypoxic mitochondria.

Signaling and Broader Pharmacological Effects

While direct metabolic intervention is its core antihypoxic function, this compound's components may engage in cellular signaling:

-

GPR91 (SUCNR1) Signaling: Succinate is a natural ligand for the G-protein-coupled receptor 91 (GPR91), now known as SUCNR1.[11] This receptor is expressed in various tissues, including neurons and astrocytes.[12] Activation of GPR91 by succinate, which accumulates during hypoxia, can trigger signaling cascades that promote angiogenesis and tissue recovery.[1][12][13] The succinate from this compound could potentially activate this pathway, contributing to long-term adaptation and repair in ischemic tissues.

-

HIF-1α Pathway Context: this compound's primary role is not the direct modulation of the HIF-1α pathway. Instead, it provides immediate metabolic support that helps cells survive the acute phase of hypoxia while the HIF-1α-mediated genetic reprogramming for long-term adaptation occurs. However, some studies suggest Mexidol may enhance the expression of HIF-1α under hypoxic conditions, potentially aiding this adaptive response.[3]

Caption: Overview of the HIF-1α signaling pathway.

Quantitative Efficacy Data

Preclinical studies provide quantitative evidence of this compound's protective effects in various models of hypoxia and ischemia.

Table 1: Effects of this compound on Survival and Biochemical Markers in Animal Models of Hypoxia/Ischemia

| Animal Model | Drug/Dose | Key Outcome(s) | Result | Reference(s) |

|---|---|---|---|---|

| Rats with Skin Ischemia | Mexidol (25 mg/kg, 3 days) | Enzyme Activity | Decrease in Aspartate Transaminase (AST) and Creatine Phosphokinase (CPK) | [1] |

| Rats with Ischemic Stroke | Mexidol (100 mg/kg, 7 days, i.p.) | Ischemic Damage | Exerted a significant anti-ischemic effect | [1] |

| Rats with Acute Pancreatitis | Mexidol (100 mg/kg) | Survival | Life span extension by 17-22% | [1] |

| Rats with Acute Normobaric Hypoxia | Mexidol (100 mg/kg) | Survival | Life span extension by 19-27% | [1] |

| Rats (Forced Swim Test) | Mexidol | Blood Lactate (B86563) | Prevented a sharp rise in lactate levels post-exercise |[1][14] |

Table 2: Effects of this compound on Cellular and Enzymatic Activity

| System/Assay | Drug/Dose | Parameter Measured | Result | Reference(s) |

|---|---|---|---|---|

| In Vitro (Rat Liver) | This compound | MAO Activity | Decreased MAO-A by 34-44%; Decreased MAO-B by 9-10% | [1] |

| Rats with Combined Trauma | This compound Succinate | Leukocyte ROS Production | 39.8% decrease by day 28 | [1] |

| Rats with Combined Trauma | This compound Succinate | Mitochondrial Membrane Potential | 34.6% decrease in leukocytes with low potential by day 28 | [1] |

| In Vitro (Chemiluminescent models) | Mexidol | Antioxidant Activity | Scavenges ROS and chelates Fe2+ ions |[6] |

Key Experimental Protocols for Assessing Antihypoxic Effects

Standardized protocols are essential for evaluating the efficacy of antihypoxic drugs like this compound.

In Vivo Model: Acute Normobaric Hypoxia in Rodents

This protocol assesses the ability of a compound to increase survival time in a low-oxygen environment.

Objective: To determine if pre-treatment with this compound increases the survival time of rats exposed to a hypoxic gas mixture.

Methodology:

-

Animal Acclimatization: Male Sprague-Dawley rats (200-250g) are acclimatized for at least one week with a 12h light/dark cycle and ad libitum access to food and water.[15][16][17]

-

Grouping: Animals are randomly assigned to groups (n=10-12/group):

-

Vehicle Control (e.g., 0.9% Saline, i.p.)

-

This compound (e.g., 50 mg/kg, i.p.)

-

This compound (e.g., 100 mg/kg, i.p.)

-

-

Drug Administration: Thirty minutes prior to hypoxic exposure, animals receive an intraperitoneal (i.p.) injection of the vehicle or this compound solution.[14]

-

Hypoxic Exposure: Animals are placed individually into a sealed, transparent normobaric chamber. A hypoxic gas mixture (e.g., 10% O₂ in nitrogen) is flushed into the chamber at a constant rate.[16][18]

-

Endpoint Measurement: The primary endpoint is the time from the start of hypoxic gas infusion to the cessation of breathing (survival time), as observed by trained personnel.

-

Data Analysis: Survival times between groups are compared using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).

Caption: Workflow for an in vivo acute normobaric hypoxia study.

In Vitro Model: Cellular Oxygen Consumption Rate (OCR) Assay

This protocol uses an extracellular flux analyzer (e.g., Agilent Seahorse) to measure how this compound affects mitochondrial respiration in cultured cells under simulated hypoxic conditions.

Objective: To measure the Oxygen Consumption Rate (OCR) and key parameters of mitochondrial function in cells treated with this compound.

Methodology:

-

Cell Culture: Plate cells (e.g., neuronal cells, cardiomyocytes) in a Seahorse XF cell culture microplate and allow them to adhere overnight.[19]

-

Assay Preparation: On the day of the assay, replace the culture medium with unbuffered assay medium (e.g., DMEM pH 7.4) and incubate in a non-CO₂ incubator at 37°C for 1 hour.[19]

-

Cartridge Loading: Load the injector ports of the Seahorse sensor cartridge with mitochondrial stressors and the test compound:[20]

-

Port A: this compound Succinate or Vehicle

-

Port B: Oligomycin (ATP synthase inhibitor)

-

Port C: FCCP (uncoupling agent)

-

Port D: Rotenone/Antimycin A (Complex I/III inhibitors)

-

-

Assay Protocol:

-

Place the cell plate in the Seahorse analyzer and initiate the protocol.[21]

-

Measure baseline OCR and Extracellular Acidification Rate (ECAR).

-

Inject this compound/Vehicle and measure the immediate effect on OCR.

-

Sequentially inject Oligomycin, FCCP, and Rotenone/Antimycin A to determine key mitochondrial parameters: ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[20][22]

-

-

Data Analysis: Analyze the OCR data to calculate basal respiration, ATP production, maximal respiratory capacity, and spare respiratory capacity. Compare results between vehicle- and this compound-treated cells.

Measurement of Tissue Oxygen Tension (pO₂)

This protocol describes the direct measurement of partial pressure of oxygen in tissue to assess the impact of a drug on oxygenation.

Objective: To quantify changes in tissue pO₂ in an animal model following this compound administration.

Methodology:

-

Animal Preparation: Anesthetize the animal (e.g., rat) and expose the tissue of interest (e.g., skeletal muscle, cerebral cortex). Maintain body temperature.

-

Electrode Setup: Use a calibrated polarographic oxygen electrode (e.g., a platinum multi-wire surface electrode).[23] Polarography measures O₂ based on the electrical current generated by its reduction at a polarized cathode.[24]

-

Baseline Measurement: Gently place the electrode on the tissue surface. Allow the reading to stabilize and record baseline tissue pO₂ values. To create a pO₂ histogram, readings are taken from at least 100 different points within the target tissue.[23]

-

Drug Administration: Administer this compound intravenously (i.v.) to ensure rapid distribution.

-

Post-Dose Measurement: Continuously monitor the pO₂ at a single point or repeat the histogram measurements at set time points after drug administration.

-

Data Analysis: Compare the pre- and post-administration pO₂ values or histograms to determine the effect of this compound on tissue oxygenation. An increase in mean pO₂ or a rightward shift in the histogram indicates improved oxygen supply/utilization.[23]

Conclusion and Future Directions

This compound demonstrates robust antihypoxic effects through a compelling dual mechanism. Its 3-hydroxypyridine component mitigates oxidative damage, while its succinate moiety provides a critical substrate to maintain mitochondrial ATP production, effectively bypassing the primary site of hypoxic inhibition in the electron transport chain.[1][3] This metabolic support is crucial for preserving cellular viability and function during periods of oxygen deprivation.

Future research should focus on:

-

Clinical Validation: Expanding clinical trials to rigorously assess the efficacy of this compound in specific human hypoxic/ischemic conditions such as stroke, myocardial infarction, and high-altitude sickness.

-

Signaling Pathway Elucidation: Further investigating the role of this compound in modulating GPR91 and HIF-1α signaling pathways to understand its long-term adaptive benefits.

-

Comparative Studies: Directly comparing the efficacy of this compound against other antihypoxic agents in standardized preclinical models to better define its therapeutic potential.

References

- 1. Promising effects of this compound and its succinate derivative in the management of various diseases-with insights on recent patent applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Promising effects of this compound and its succinate derivative in the management of various diseases-with insights on recent patent applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [The known and new ideas about the mechanism of action and the spectrum of effects of Mexidol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of O2 in regulation of lactate dynamics during hypoxia: mathematical model and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Theoretical insights into the antiradical activity and copper-catalysed oxidative damage of mexidol in the physiological environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. predatornutrition.com [predatornutrition.com]

- 11. SUCNR1 - Wikipedia [en.wikipedia.org]

- 12. G-protein-coupled receptor 91 and succinate are key contributors in neonatal postcerebral hypoxia-ischemia recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The succinate receptor GPR91 in neurons has a major role in retinal angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Can Damage to the Rat Lung Induced by Prolonged Normobaric Hypoxia and Norepinephrine Be Reversed by Normoxic Recovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. agilent.com [agilent.com]

- 21. How Agilent Seahorse XF Analyzers Work | アジレント [agilent.com]

- 22. Redirecting [linkinghub.elsevier.com]

- 23. Theory and methods of local tissue-pO2 monitoring in experimental angiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. hamiltoncompany.com [hamiltoncompany.com]

Emoxypine's Interaction with Membrane-Bound Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine), a synthetic antioxidant, has garnered attention for its purported neuroprotective, anxiolytic, and anti-inflammatory properties. A significant aspect of its mechanism of action is believed to be its interaction with and modulation of membrane-bound enzymes and receptor complexes. This technical guide provides an in-depth analysis of these interactions, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. While much of the literature describes qualitative modulatory effects, this guide consolidates the existing evidence to support further research and drug development efforts.

Introduction

This compound's therapeutic potential is closely linked to its ability to influence cellular signaling cascades through its effects on enzymes embedded within the cell membrane. These interactions can alter downstream pathways, impacting neurotransmission, cellular metabolism, and signal transduction. This guide focuses on this compound's interactions with key membrane-bound enzymes, including acetylcholinesterase, phosphodiesterase, adenylate cyclase, and monoamine oxidase, as well as its modulation of crucial ion channels and receptors like the GABA and NMDA receptors.

Quantitative Data on this compound's Interaction with Membrane-Bound Enzymes and Receptors

Quantitative data on the direct interaction of this compound with many of its target enzymes, such as IC50 or Ki values, are not extensively reported in the available English-language literature. However, studies have quantified its inhibitory effects on monoamine oxidase (MAO).

| Target Enzyme/Receptor | Interaction Type | Quantitative Data | Qualitative Description | Citation(s) |

| Monoamine Oxidase A (MAO-A) | Inhibition | 34-44% decrease in activity | This compound has been shown to inhibit MAO-A in vitro. | [1] |

| Monoamine Oxidase B (MAO-B) | Inhibition | 9-10% decrease in activity | This compound demonstrates a lesser inhibitory effect on MAO-B compared to MAO-A in vitro. | [1] |

| Acetylcholinesterase (AChE) | Modulation | Not Reported | This compound is stated to modulate the activity of acetylcholinesterase. | [2] |

| Phosphodiesterase (PDE) | Suppression | Not Reported | This compound is reported to have retinoprotective properties owing to the suppression of phosphodiesterase.[3] | [3] |

| Adenylate Cyclase | Modulation | Not Reported | This compound is described as a modulator of adenylate cyclase activity. | [2] |

| GABA Receptor Complex | Modulation | Not Reported | This compound is reported to modulate the receptor complexes of brain membranes, including benzodiazepine (B76468) and GABA receptors, by increasing their binding ability.[2] | [2] |

| NMDA Receptor | Suppression of Ion Currents | Not Reported | The beneficial action of this compound may be mediated by the suppression of ion currents through the NMDA receptor complex. | [3] |

Detailed Experimental Protocols

The following protocols are representative methodologies for assessing the interaction of compounds like this compound with the specified membrane-bound enzymes and receptors.

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine (B1204863) and acetate. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

Materials:

-

Phosphate buffer (e.g., 100 mM, pH 8.0)

-

DTNB solution

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

AChE enzyme preparation (e.g., from bovine erythrocytes)

-

Test compound (this compound) solution at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compound (this compound) in the appropriate buffer.

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

DTNB solution

-

AChE enzyme solution

-

Test compound solution (or vehicle for control)

-

-

Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the ATCI substrate solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode.

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of this compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Workflow for AChE Activity Assay

GABA Receptor Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the GABA receptor.

Principle: A radiolabeled ligand with known affinity for the GABA receptor (e.g., [³H]-muscimol for the GABA-A receptor) is incubated with a membrane preparation containing the receptor. The amount of radioligand displaced by the unlabeled test compound (this compound) is measured to determine the test compound's binding affinity (Ki).

Materials:

-

Tris-HCl buffer

-

Radiolabeled ligand (e.g., [³H]-muscimol)

-

Unlabeled test compound (this compound) at various concentrations

-

Brain membrane preparation (e.g., from rat cortex)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Prepare brain membrane homogenates.

-

In test tubes, combine the membrane preparation, radiolabeled ligand, and either vehicle (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or varying concentrations of this compound.

-

Incubate the mixture at a specific temperature (e.g., 4°C) for a duration sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of inhibition of specific binding by each concentration of this compound.

-

Calculate the Ki value using the Cheng-Prusoff equation, which relates the IC50 of the competing drug to the affinity of the radioligand.

GABA Receptor Binding Assay Workflow

Signaling Pathways Modulated by this compound

cAMP Signaling Pathway

This compound's modulation of adenylate cyclase and phosphodiesterase directly impacts the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger.

-

Adenylate Cyclase: This enzyme catalyzes the conversion of ATP to cAMP. This compound's modulatory effect can either increase or decrease the production of cAMP.

-

Phosphodiesterase (PDE): This enzyme degrades cAMP to AMP. This compound's reported suppressive effect on PDE would lead to an accumulation of cAMP.

The resulting change in cAMP levels affects the activity of Protein Kinase A (PKA), which in turn phosphorylates numerous downstream targets, including transcription factors, ion channels, and enzymes, thereby altering cellular function.

This compound's Modulation of the cAMP Pathway

Neurotransmitter Receptor Signaling

This compound influences key neurotransmitter systems by interacting with their receptors.

-

GABA Receptor: By reportedly increasing the binding ability of GABA receptors, this compound may enhance the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This leads to an influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability.

-

NMDA Receptor: this compound is suggested to suppress the ion currents through the NMDA receptor, a key player in excitatory neurotransmission. By antagonizing the NMDA receptor, this compound can reduce the influx of calcium ions, which, in excess, can lead to excitotoxicity and neuronal damage.

This compound's Modulation of Neurotransmitter Receptors

Conclusion

This compound exhibits a complex pharmacological profile characterized by its interaction with a variety of membrane-bound enzymes and receptors. While quantitative data on these interactions are limited, the available evidence consistently points to a modulatory role that can influence key signaling pathways, such as the cAMP pathway and major neurotransmitter systems. The provided experimental protocols offer a framework for future studies aimed at quantifying these interactions more precisely. A deeper understanding of the molecular mechanisms underlying this compound's effects will be crucial for its further development and clinical application.

References

Methodological & Application

Emoxypine Succinate in Rodent Research: A Detailed Guide to In Vivo Dosages and Protocols

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of emoxypine succinate (B1194679) dosage and administration in in vivo rodent studies. It includes detailed application notes, experimental protocols, and a summary of quantitative data to facilitate experimental design and execution.

This compound succinate, also known as Mexidol, is a compound with a pyridine (B92270) structure similar to pyridoxine. It has demonstrated a range of therapeutic properties, including antioxidant, neuroprotective, anti-inflammatory, and anxiolytic effects in preclinical studies.[1][2][3] Its ability to cross the blood-brain barrier makes it a compound of interest for neurological and psychiatric research.[3] This guide synthesizes findings from various rodent studies to provide clear and actionable information for future research.

Quantitative Data Summary

The following table summarizes the dosages of this compound succinate used in various in vivo rodent studies, detailing the animal model, administration route, study duration, and key findings.

| Animal Model | Drug/Compound | Dose | Route of Administration | Study Duration | Key Findings | Reference(s) |